molecular formula C20H21NO2 B078684 Moxaverine CAS No. 10539-19-2

Moxaverine

Cat. No.: B078684
CAS No.: 10539-19-2
M. Wt: 307.4 g/mol
InChI Key: MYCMTMIGRXJNSO-UHFFFAOYSA-N
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Description

Moxaverine is an organic compound with the chemical formula C20H21NO2 . It is known for its vasodilatory properties and is used primarily as a phosphodiesterase inhibitor. This compound has been investigated for its potential therapeutic effects on ocular blood flow and other vascular conditions .

Mechanism of Action

Target of Action

Moxaverine primarily targets phosphodiesterase enzymes . These enzymes play a crucial role in cellular signal transduction by breaking down phosphodiester bonds in molecules like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are secondary messengers involved in a variety of physiological processes.

Mode of Action

This compound acts as a phosphodiesterase inhibitor . By inhibiting the action of phosphodiesterase enzymes, it prevents the breakdown of cAMP and cGMP. This leads to an increase in the levels of these secondary messengers within the cell, amplifying the signal transduction pathways they are involved in. One of the key effects of this is the relaxation of smooth muscle tissue, leading to vasodilation .

Biochemical Pathways

These pathways regulate a wide range of biological processes, including smooth muscle relaxation, which leads to vasodilation .

Pharmacokinetics

It is known that the bioavailability of orally administered this compound is low, which may limit its effectiveness .

Result of Action

The primary result of this compound’s action is the vasodilation of peripheral vessels . This increases blood flow in various parts of the body. It has been shown to increase retinal blood flow in healthy subjects and in patients with ocular diseases when administered intravenously .

Action Environment

It is known that various environmental factors can impact the pharmacokinetics and pharmacodynamics of drugs in general These factors can include diet, lifestyle, exposure to toxins, and even the microbiome

Preparation Methods

Synthetic Routes and Reaction Conditions

Moxaverine can be synthesized through a multi-step process involving the condensation of appropriate precursors. The synthesis typically starts with the formation of the isoquinoline core, followed by the introduction of benzyl and ethyl groups. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The process includes the purification of the final product through crystallization or chromatography to achieve the required pharmaceutical grade.

Chemical Reactions Analysis

Types of Reactions

Moxaverine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of new compounds.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound that retain the core isoquinoline structure but have different functional groups attached, leading to altered pharmacological properties.

Scientific Research Applications

Comparison with Similar Compounds

Moxaverine is structurally similar to other benzylisoquinoline derivatives, such as:

    Papaverine: Another phosphodiesterase inhibitor with similar vasodilatory effects.

    Noscapine: Known for its antitussive properties but also shares structural similarities with this compound.

Uniqueness

What sets this compound apart is its specific application in ocular blood flow regulation and its unique pharmacokinetic profile, which makes it suitable for treating certain vascular conditions without significant systemic effects .

Properties

IUPAC Name

1-benzyl-3-ethyl-6,7-dimethoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-4-16-11-15-12-19(22-2)20(23-3)13-17(15)18(21-16)10-14-8-6-5-7-9-14/h5-9,11-13H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCMTMIGRXJNSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C2C=C(C(=CC2=C1)OC)OC)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1163-37-7 (hydrochloride)
Record name Moxaverine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010539192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6057613
Record name Moxaverine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10539-19-2
Record name Moxaverine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10539-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moxaverine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010539192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moxaverine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12251
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Moxaverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Moxaverine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.003
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MOXAVERINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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